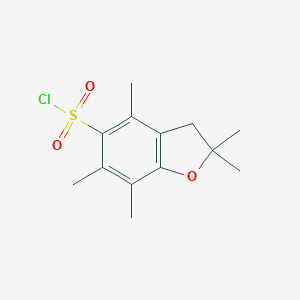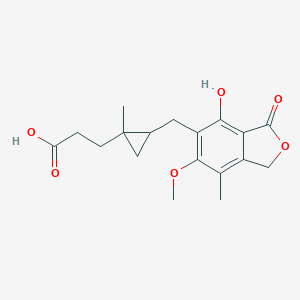
1-Cyclopropane Mycophenolic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropane Mycophenolic Acid is a variant of Mycophenolic Acid (MPA), which is a potent immunosuppressant agent . MPA inhibits de novo purine biosynthesis and has shown antibacterial, antifungal, and antiviral properties . The 1-Cyclopropane variant of MPA is available for purchase as a high-quality reference material .
Molecular Structure Analysis
Mycophenolic Acid is a meroterpenoid composed of a phthalide moiety substituted by a terpenoid side chain . The 1-Cyclopropane variant likely incorporates a cyclopropane ring into this structure, but specific details are not available in the current literature.
科学的研究の応用
Pharmacodynamics and Mechanism of Action 1-Cyclopropane Mycophenolic Acid (CP-Myco) is a derivative of mycophenolic acid, which is primarily known for its immunosuppressive properties. The core mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo synthesis of guanosine nucleotides. This action selectively impairs lymphocyte proliferation, making it an effective agent in organ transplant recipients to prevent graft rejection. Research has highlighted CP-Myco's role in reducing acute rejection rates in renal transplantation, showcasing its superior efficacy compared to azathioprine (Fulton & Markham, 1996). Further studies have reinforced the significance of therapeutic drug monitoring (TDM) to enhance treatment outcomes, suggesting a potential benefit in adjusting dosages to achieve optimal drug exposure and minimize adverse effects (Arns et al., 2006).
Efficacy in Autoimmune Diseases CP-Myco has been investigated for its utility beyond organ transplantation, particularly in autoimmune conditions like lupus nephritis. Guidelines recommend mycophenolic acid (MPA) as a part of the therapeutic regimen for lupus nephritis, aiming for a complete renal response. The recommendations underscore the necessity of hydroxychloroquine alongside MPA for all patients, indicating the broadened scope of CP-Myco's application in managing autoimmune diseases (Bertsias et al., 2012).
Pharmacokinetics and Drug Monitoring The pharmacokinetics of CP-Myco, characterized by substantial inter- and intra-patient variability, underscores the importance of TDM. Studies have demonstrated that MPA exhibits nonlinear pharmacokinetics, which could be attributed to saturable absorption or enterohepatic recirculation processes. This finding highlights the complexity of CP-Myco's pharmacokinetics and the potential need for personalized dosing strategies to optimize therapeutic outcomes and minimize the risk of adverse effects (Staatz & Tett, 2014).
Antifibrotic and Antiproteinuric Effects In the context of primary glomerulonephritis, CP-Myco has been recognized for its antifibrotic and antiproteinuric effects. The drug's ability to modulate the immune response and potentially encourage a shift towards immune tolerance suggests its utility in conditions requiring long-term immunosuppression. This aspect of CP-Myco's action aligns with the growing interest in exploring its benefits in various glomerular diseases, necessitating further research to establish its efficacy and safety profile in these conditions (Koukoulaki & Goumenos, 2010).
Safety And Hazards
Mycophenolic Acid is considered hazardous and can cause harm if swallowed, suspected of causing genetic defects, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is likely that 1-Cyclopropane Mycophenolic Acid shares similar hazards, although specific details are not available in the current literature.
将来の方向性
The use of Mycophenolic Acid and its variants, including 1-Cyclopropane Mycophenolic Acid, in the treatment of various autoimmune diseases is increasing . Future research may focus on improving the understanding of the pharmacokinetics and pharmacodynamics of these compounds, as well as their potential use in other therapeutic areas .
特性
IUPAC Name |
3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZLDOXUBRWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropane Mycophenolic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

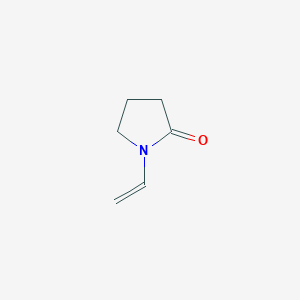
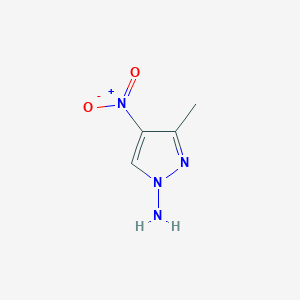
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
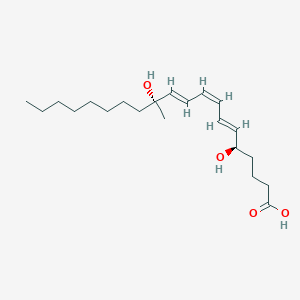
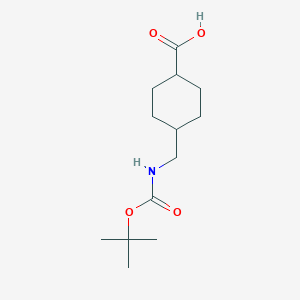
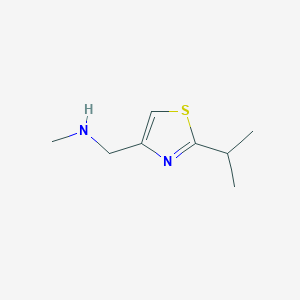
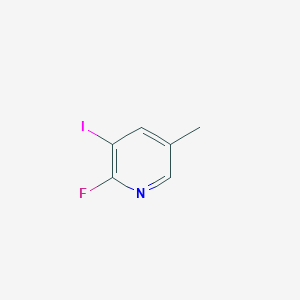
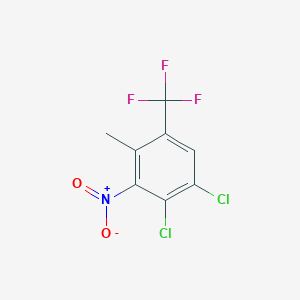
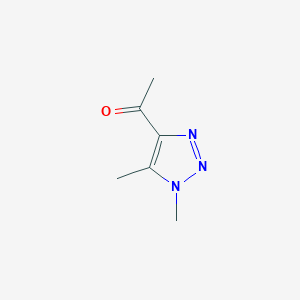
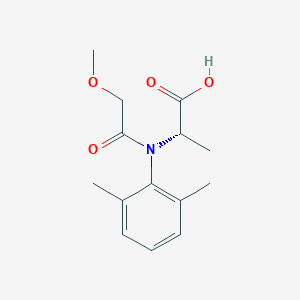
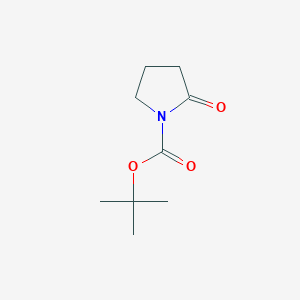
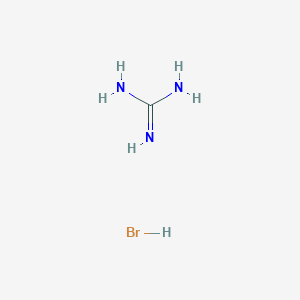
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
